molecular formula C28H34O7 B191287 Gedunin CAS No. 2753-30-2

Gedunin

Cat. No. B191287
CAS RN: 2753-30-2
M. Wt: 482.6 g/mol
InChI Key: YJXDGWUNRYLINJ-MQNPGKSISA-N
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Scientific Research Applications

Cancer Treatment

Gedunin has shown potential in treating various forms of cancer. It works by inhibiting heat shock proteins (Hsps) that are often overexpressed in cancer cells, leading to the destabilization of oncogenic proteins and inducing apoptosis .

Neurodegenerative Diseases

Research indicates that Gedunin may have neuroprotective effects, which could be beneficial in treating diseases like Alzheimer’s and Parkinson’s. Its ability to inhibit Hsps can help in reducing the aggregation of misfolded proteins, a common feature in neurodegenerative diseases .

Infectious Diseases

Historically, Gedunin has been used in folk medicine to treat malaria and other infectious diseases. Its antibacterial and antimalarial properties make it a compound of interest for developing new treatments for infectious diseases .

Anti-inflammatory and Antiallergic Effects

Gedunin exhibits anti-inflammatory properties, which could be useful in the treatment of chronic inflammatory diseases. Additionally, its antiallergic effects can help in managing allergic reactions .

Insecticidal Properties

Apart from its medicinal applications, Gedunin also has insecticidal properties, making it a potential natural pesticide. This application is particularly valuable in agriculture to protect crops without the harmful effects of synthetic chemicals .

Mechanism of Action

Target of Action

Gedunin, a naturally occurring pentacyclic triterpenoid secondary metabolite , primarily targets the Heat Shock Protein (Hsp) and has been identified as an Hsp inhibitor . Hsp plays a crucial role in protein folding and helps protect cells from stress. It is broadly distributed in various tumor cells and has become a potential therapeutic target in various neurological diseases and cancers .

Mode of Action

Gedunin’s cytotoxic effect is due to its binding to the p23 co-chaperone of Hsp90 . This interaction leads to the degradation of proteasome via binding to p23 , which can result in the inhibition of cell proliferation .

Biochemical Pathways

Gedunin affects several biochemical pathways. It activates autophagy via modulation of the PI3K/Akt pathway . It also induces apoptosis via the intrinsic pathway . Furthermore, it inhibits metastasis via the downregulation of FAK, JNK, MMP .

Pharmacokinetics

The absorption, distribution, and excretion of gedunin have been studied in a mammalian model . .

Result of Action

Gedunin triggers severe ROS generation leading to DNA damage and cell cycle arrest in the G2/M phase . This inhibits cell proliferation and can lead to cell death . It also has anti-cancer, anti-inflammatory, and neuroprotective effects .

Action Environment

The action of gedunin can be influenced by various environmental factors. For instance, the plant from which gedunin is derived, the Meliaceae family, is distributed in tropical and subtropical regions . The environmental conditions in these regions may influence the compound’s action, efficacy, and stability.

Safety and Hazards

Specific safety and hazard information for Gedunin can be found in the Safety Data Sheets . However, it’s important to note that any substance should be handled with appropriate safety measures.

properties

IUPAC Name

[(1S,2R,4S,7S,8S,11R,12R,17R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O7/c1-15(29)33-20-13-18-24(2,3)19(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)34-23(31)22-28(26,35-22)27(17,20)6/h8-10,12,14,17-18,20-22H,7,11,13H2,1-6H3/t17-,18+,20-,21+,22-,25-,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXDGWUNRYLINJ-BHAPSIHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1([C@]45[C@H](O4)C(=O)O[C@H]([C@@]5(CC3)C)C6=COC=C6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gedunin

CAS RN

2753-30-2
Record name Gedunin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2753-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,3aS,4aR,4bS,5R,6aR,10aR,10bR,12aS)-5-(Acetyloxy)-1-(3-furanyl)-1,5,6,6a,7,10a,10b,11,12,12a,decahydro-4b,7,7,10a,12a,-pentamethyloxireno[c]phenanthro[1,2-d]pyran-3,8(3aH,4bH)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEDUNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH4BN8F5Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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